Tetrakis(o-aminophenyl)porphyrin
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Overview
Description
Tetrakis(o-aminophenyl)porphyrin is a porphyrin derivative characterized by the presence of four ortho-aminophenyl groups attached to the porphyrin core. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(o-aminophenyl)porphyrin can be synthesized through the condensation of o-nitrobenzaldehyde with pyrrole in the presence of propionic acid and acetic anhydride. This reaction yields tetrakis(o-nitrophenyl)porphyrin, which is subsequently reduced to this compound using reducing agents such as tin(II) chloride or iron powder .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(o-aminophenyl)porphyrin undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like tin(II) chloride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles under mild conditions
Major Products
Oxidation: Tetrakis(o-nitrophenyl)porphyrin.
Reduction: this compound.
Substitution: Various substituted porphyrin derivatives
Scientific Research Applications
Tetrakis(o-aminophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of covalent organic frameworks and other complex structures.
Biology: Investigated for its potential in photodynamic therapy for treating infections and cancer
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic electrodes for energy storage applications.
Mechanism of Action
The mechanism of action of tetrakis(o-aminophenyl)porphyrin involves its ability to interact with various molecular targets through its amino groups. These interactions can lead to the formation of reactive oxygen species (ROS) under light irradiation, which is the basis for its photodynamic activity. The compound’s unique electronic structure allows it to participate in electron transfer reactions, making it effective in catalysis and energy storage applications .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(p-aminophenyl)porphyrin: Similar structure but with para-aminophenyl groups.
Tetrakis(4-cyanophenylmethylene imino)phenyl porphyrin: A derivative with cyanophenyl groups.
Tetrakis(4-pyridylimethylene imino)phenyl porphyrin: A derivative with pyridyl groups.
Uniqueness
Tetrakis(o-aminophenyl)porphyrin is unique due to the ortho positioning of its amino groups, which influences its electronic properties and reactivity. This positioning allows for distinct interactions with other molecules and enhances its potential in applications such as photodynamic therapy and catalysis .
Properties
Molecular Formula |
C44H34N8 |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
2-[10,15,20-tris(2-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47/h1-24,49,52H,45-48H2 |
InChI Key |
FDJUBNCEVCSIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7N)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9N)N3)N |
Origin of Product |
United States |
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